molecular formula C10H12FNO3S B2577435 5-Methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411306-28-8

5-Methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No. B2577435
CAS RN: 2411306-28-8
M. Wt: 245.27
InChI Key: XRCGORHVBDEUGW-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is also known as MIQS and has a molecular formula of C11H12NO3SF.

Mechanism of Action

MIQS acts as a reversible inhibitor of AChE by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This increased concentration of acetylcholine can enhance cholinergic neurotransmission, leading to improved cognitive function.
Biochemical and Physiological Effects
MIQS has been shown to have a significant impact on the cholinergic system, leading to enhanced cognitive function and memory. Additionally, MIQS has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the major advantages of MIQS is its selectivity for AChE, making it a valuable tool for the study of the cholinergic system. However, MIQS has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of MIQS. One area of interest is the development of MIQS-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand the biochemical and physiological effects of MIQS, as well as its potential applications in other fields such as medicinal chemistry and drug discovery.

Synthesis Methods

The synthesis of MIQS involves the reaction between 5-methoxy-1,2,3,4-tetrahydroisoquinoline and sulfur tetrafluoride in the presence of a fluoride ion source. The reaction produces MIQS as a white crystalline solid with a melting point of 125-127°C.

Scientific Research Applications

MIQS has been extensively studied for its potential use as a selective inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the degradation of the neurotransmitter acetylcholine. This inhibition of AChE can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.

properties

IUPAC Name

5-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c1-15-10-4-2-3-8-7-12(16(11,13)14)6-5-9(8)10/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCGORHVBDEUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN(C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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